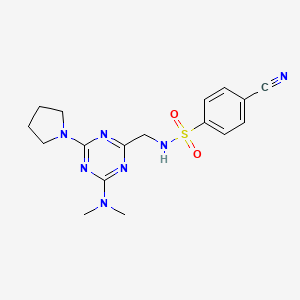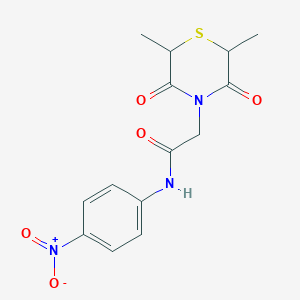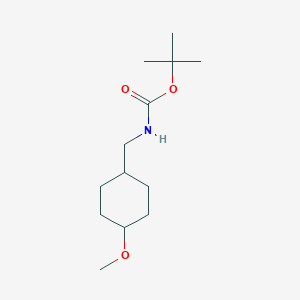
1-benzyl-1-methyl-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-benzyl-1-methyl-3-(1-methyl-1H-indol-3-yl)urea” is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides have been designed and synthesized .Scientific Research Applications
Synthesis and Biochemical Evaluation
Compounds similar to 1-benzyl-1-methyl-3-(1-methyl-1H-indol-3-yl)urea have been synthesized and evaluated for their biochemical activities. For example, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to optimize spacer length and test compounds with greater conformational flexibility. This research aimed to identify compounds with high antiacetylcholinesterase activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).
Antimicrobial and Anticancer Activities
Further studies have explored the antimicrobial and anticancer activities of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles. These compounds, upon reaction with urea, thiourea, or guanidine, yielded derivatives that were tested for their antimicrobial activity and demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents (El-Sawy et al., 2013).
Anion Complexation Chemistry
The anion complexation chemistry of amide- and urea-functionalized (benzo)pyrroles, including compounds similar to this compound, has been extensively reviewed. These compounds serve as simple and neutral anion sensors, demonstrating the gradual progress in obtaining high effectivities and selectivities through careful analysis and optimization (Dydio et al., 2011).
Inhibition of Protein Kinases
Compounds from the class of 1-benzyl-3-(pyridylthiazol-2-yl)ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), crucial for cancer cell migration and tumor metastasis. The studies highlight the importance of the benzylic stereogenic center and specific substituents for achieving low nanomolar potency, underscoring the potential therapeutic applications of these compounds in cancer treatment (Pireddu et al., 2012).
Catalysis and Green Chemistry
Research into green chemistry has led to the development of catalyst-free conditions for synthesizing highly functionalized benzopyran and pyran derivatives using deep eutectic solvents. This approach, which utilizes urea-based solvents, represents an eco-friendly alternative for chemical synthesis, highlighting the versatility of urea derivatives in promoting sustainable chemical processes (Azizi et al., 2013).
Properties
IUPAC Name |
1-benzyl-1-methyl-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-20-13-16(15-10-6-7-11-17(15)20)19-18(22)21(2)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLDNFIJOZWFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
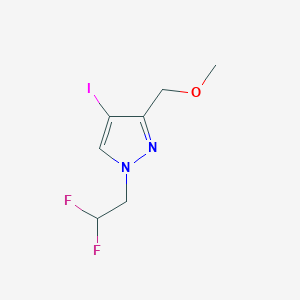
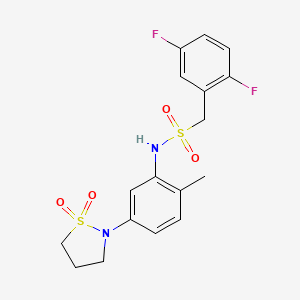
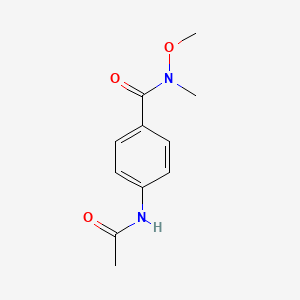
![1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2735430.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine](/img/structure/B2735432.png)
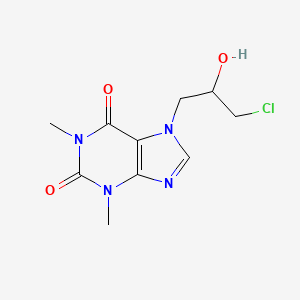
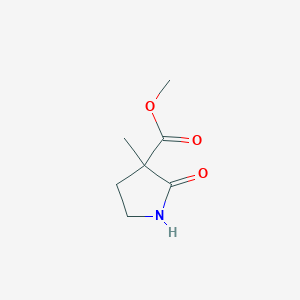
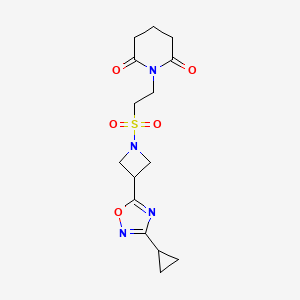
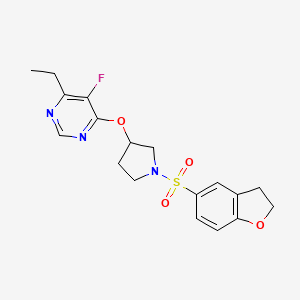
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2735444.png)
